molecular formula C14H13ClN2O2S B2867351 2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride CAS No. 1803561-26-3

2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride

Cat. No.: B2867351
CAS No.: 1803561-26-3
M. Wt: 308.78
InChI Key: PSSGLZWNUFELLP-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydro-1H-isoindole-1,3-dione core linked via an ethyl group to a 2-methyl-1,3-thiazol-4-yl moiety, with a hydrochloride counterion. The thiazole ring, a heterocyclic structure containing sulfur and nitrogen, is known for its role in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding. The hydrochloride salt enhances solubility in polar solvents, making the compound suitable for pharmaceutical research .

Synthetic routes for analogous isoindole-dione derivatives often involve condensation reactions under reflux conditions with catalysts like sodium acetate in acetic acid, as seen in the synthesis of structurally related thiazole-containing compounds . Structural characterization of such molecules typically employs X-ray crystallography, with refinement programs like SHELXL ensuring precise determination of bond lengths and angles .

Properties

IUPAC Name

2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S.ClH/c1-9-15-10(8-19-9)6-7-16-13(17)11-4-2-3-5-12(11)14(16)18;/h2-5,8H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSGLZWNUFELLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CCN2C(=O)C3=CC=CC=C3C2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of 2-bromoacetophenone with thiourea under acidic conditions.

    Alkylation: The thiazole intermediate is then alkylated with 2-bromoethylamine to introduce the ethyl group.

    Cyclization: The resulting intermediate undergoes cyclization with phthalic anhydride to form the isoindole ring.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Introduction of various functional groups at the thiazole ring.

Scientific Research Applications

2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural analogs, emphasizing substituent variations, molecular formulas, and physicochemical properties:

Compound Name Substituent Molecular Formula Salt Key Features Evidence ID
Target Compound 2-(2-Methyl-1,3-thiazol-4-yl)ethyl C13H13ClN2O2S Hydrochloride Thiazole ring with methyl group, ethyl linker
2-{[2-(Aminomethyl)-1,3-thiazol-4-yl]methyl}-isoindole-dione [2-(Aminomethyl)-1,3-thiazol-4-yl]methyl C12H11BrN3O2S Hydrobromide Aminomethyl on thiazole; increased polarity
2-[2-(Methylamino)ethyl]-isoindole-dione 2-(Methylamino)ethyl C11H13ClN2O2 Hydrochloride Primary amine substituent; no thiazole
2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-isoindole-dione [4-(Chloromethyl)-1,3-thiazol-2-yl]methyl C13H9ClN2O2S None Chloromethyl group; potential alkylating agent
4-Fluoro-2-(1-methyl-2,6-dioxopiperidin-3-yl)-isoindole-dione 1-Methyl-2,6-dioxopiperidin-3-yl C14H11FN2O4 None Fluorine atom; piperidine-dione moiety
2-(3-Amino-2-hydroxypropyl)-isoindole-dione 3-Amino-2-hydroxypropyl C11H13ClN2O3 Hydrochloride Hydroxyl and amino groups; enhanced solubility

Functional Group Impact on Properties

  • Thiazole vs. The absence of thiazole in compounds like reduces molecular weight (240.69 g/mol vs. ~297 g/mol for the target) but may limit target specificity .
  • Salt Forms: Hydrochloride and hydrobromide salts (e.g., ) improve aqueous solubility, whereas non-salt forms (e.g., ) may require organic solvents for dissolution.
  • Reactivity : The chloromethyl group in increases electrophilicity, making it a candidate for nucleophilic substitution reactions, unlike the target compound’s inert methyl group .

Research and Application Insights

  • Thiazole Derivatives : May target enzymes or receptors where heterocyclic interactions are critical (e.g., kinase inhibitors) .
  • Amino/Hydroxy Derivatives: Improved solubility (e.g., ) could enhance bioavailability in drug formulations.
  • Halogenated Analogs : Bromo- or chloro-substituted compounds (e.g., ) might serve as intermediates in cross-coupling reactions for drug discovery .

Biological Activity

The compound 2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride is a derivative of isoindole and thiazole, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Chemical Formula C₁₄H₁₃ClN₂O₂S
Molecular Weight 308.79 g/mol
IUPAC Name 2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione; hydrochloride
PubChem CID 75481711

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity : Compounds containing thiazole and isoindole moieties have demonstrated significant cytotoxic effects against various cancer cell lines. Studies indicate that the presence of the thiazole ring enhances the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells .
  • Antimicrobial Properties : The thiazole structure is known for its antibacterial and antifungal properties. Research has shown that derivatives with similar structures exhibit potent activity against both Gram-positive and Gram-negative bacteria .
  • Neuroprotective Effects : Some isoindole derivatives have been explored for their potential as anti-Alzheimer's agents by inhibiting acetylcholinesterase and modulating β-secretase activity. This suggests a possible neuroprotective role for the compound .

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential activities of this compound.

  • Cytotoxicity Assays :
    • A study reported IC50 values for thiazole derivatives ranging from 10 µM to 30 µM against various cancer cell lines, indicating significant cytotoxic potential .
    • Another investigation found that isoindole derivatives exhibited no cytotoxicity at concentrations below 90 µM, suggesting a dose-dependent effect on cell viability .
  • Antimicrobial Testing :
    • Compounds similar in structure have shown enhanced antibacterial activity compared to standard antibiotics, particularly against resistant strains .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
Antitumor Induces apoptosis in cancer cells
Antimicrobial Effective against Gram-positive and Gram-negative bacteria
Neuroprotective Inhibits acetylcholinesterase

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